molecular formula C7H8BrN3O3 B14440292 1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one CAS No. 79456-92-1

1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one

Katalognummer: B14440292
CAS-Nummer: 79456-92-1
Molekulargewicht: 262.06 g/mol
InChI-Schlüssel: WPKPTDLMTLWLFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the imidazole ring, along with a propan-2-one moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one can be achieved through various methods. One common approach involves the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and aromatic heterocycles . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide multisubstituted imidazoles in good yields and high regioselectivity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methyl group can be replaced with other alkyl or aryl groups through electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, copper catalysts for cycloaddition, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as water or polar organic solvents.

Major Products

The major products formed from these reactions include substituted imidazoles with different functional groups, which can be further modified for specific applications.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, nitro group, and propan-2-one moiety allows for versatile chemical modifications and potential therapeutic applications.

Eigenschaften

CAS-Nummer

79456-92-1

Molekularformel

C7H8BrN3O3

Molekulargewicht

262.06 g/mol

IUPAC-Name

1-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propan-2-one

InChI

InChI=1S/C7H8BrN3O3/c1-4(12)3-10-5(2)9-7(6(10)8)11(13)14/h3H2,1-2H3

InChI-Schlüssel

WPKPTDLMTLWLFR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(N1CC(=O)C)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.